6,8-Dichloro-octanoate (CAS 41443-60-1), frequently handled as its ethyl or methyl ester, is a halogenated aliphatic compound that serves as the critical penultimate intermediate in the industrial synthesis of α-lipoic acid (thioctic acid) [1]. Characterized by its dual chlorine substituents at the C6 and C8 positions, this compound is specifically engineered to undergo highly efficient nucleophilic substitution with alkali metal disulfides to form the 1,2-dithiolane ring[2]. In procurement contexts, it is valued for its favorable balance of leaving-group reactivity and thermal stability, making it a standard precursor over both its hydroxylated precursors and heavier halogenated analogs for bulk pharmaceutical and cosmetic antioxidant manufacturing.
Key intermediate for α-lipoic acid synthesis via dichloro ester route
Supports lipoate-protein ligase (LplJ) inhibition assay context
Process intermediate and enzyme inhibitor in one reagent
Attempting to substitute 6,8-dichloro-octanoate with its direct precursor, 8-chloro-6-hydroxyoctanoate, entirely fails during the critical dithiolane ring-closing step because the C6 hydroxyl group is an exceptionally poor leaving group for nucleophilic attack by sodium disulfide [1]. While 6,8-dibromooctanoate can successfully undergo the disulfide substitution, it is non-ideal for procurement due to the higher atomic mass and cost of bromine, coupled with the dibromo compound's lower thermal stability during industrial vacuum distillation[2]. Consequently, the dichloro compound is strictly required to achieve the >94% conversion yields necessary for commercially viable lipoic acid production without suffering from precursor degradation [1].
Chlorine substituents govern thiolation rate to α-lipoic acid; Br or I analogs may shift conversion efficiency
6,8-Dichloro offers partial LplJ inhibition, not near-total shutdown; 8-bromo analog produces different effect magnitude
Diastereomeric salt yield depends on halogen; patent preference for dichloro; other dihalo analogs lack exemplification
In the synthesis of α-lipoic acid, the leaving group identity is paramount. 6,8-Dichloro-octanoate (as a methyl or ethyl ester) reacts with sodium disulfide to yield the dithiolane ring with a 94.4% to 98.6% conversion yield [1]. In contrast, the upstream precursor 8-chloro-6-hydroxyoctanoate yields 0% of the target dithiolane directly, strictly requiring prior activation with thionyl chloride to form the dichloro intermediate [2].
| Evidence Dimension | Direct conversion yield to lipoic acid ester |
| Target Compound Data | 94.4% - 98.6% yield |
| Comparator Or Baseline | 8-chloro-6-hydroxyoctanoate (0% direct yield) |
| Quantified Difference | >94% absolute yield increase for direct substitution |
| Conditions | Reaction with Na2S2 in aqueous/organic biphasic system at 80-90 °C |
Procurement teams must source the dichloro form to bypass an entire hazardous chlorination step and directly access the high-yield ring-closure reaction.
For industrial scale-up, precursor stability during purification is critical. Ethyl 6,8-dichlorooctanoate demonstrates high thermal stability, allowing it to be purified via vacuum distillation at 114-120 °C (1.0-1.3 mm Hg) to achieve >98% purity [1]. Conversely, 6,8-dibromooctanoate is more susceptible to thermal degradation and photolytic cleavage, complicating bulk storage and requiring milder, more expensive purification techniques [2].
| Evidence Dimension | Thermal purification stability |
| Target Compound Data | Stable distillation at 114-120 °C (1.0 mm Hg) |
| Comparator Or Baseline | 6,8-dibromooctanoate (lower thermal threshold) |
| Quantified Difference | Dichloro analog permits standard high-temperature vacuum distillation without significant degradation |
| Conditions | Industrial-scale vacuum distillation and bulk storage |
Ensures that the material can be reliably purified and stored in bulk without the yield losses associated with heavier halogenated analogs.
In biochemical research, 6,8-dichlorooctanoate (6,8-diClO) serves as a stable, reduced lipoate mimic. When binding to the Plasmodium falciparum lipoate attachment enzyme (PfLipL1), 6,8-diClO exhibits a Kd of 13 μM, which only shifts slightly to 18 μM (a 1.4-fold change) in the presence of reducing agents[1]. In stark contrast, natural lipoate experiences a massive 723-fold drop in affinity between its oxidized and reduced states [1].
| Evidence Dimension | Binding affinity shift in reducing environments |
| Target Compound Data | 1.4-fold affinity change (Kd 13 μM to 18 μM) |
| Comparator Or Baseline | Natural lipoate (723-fold affinity drop) |
| Quantified Difference | 721.6-fold greater stability in binding affinity regardless of redox state |
| Conditions | Isothermal titration calorimetry (ITC) with PfLipL1 ± reducing agents |
Provides researchers with a highly stable, redox-insensitive chemical probe for screening lipoylation inhibitors in complex biological assays.
Because of its >94% conversion yield during disulfide substitution, 6,8-dichloro-octanoate is a highly effective precursor for the bulk manufacturing of α-lipoic acid and its enantiomerically pure forms [1]. Its thermal stability allows for high-purity distillation, ensuring the final pharmaceutical or cosmetic product meets strict regulatory standards [2].
Leveraging its redox-insensitive binding profile, 6,8-dichloro-octanoate is utilized as a stable chemical probe in biochemical assays targeting lipoate attachment enzymes (such as PfLipL1). This makes it an essential tool for screening novel therapeutics against Plasmodium and Chlamydia species [3].
Beyond standard lipoic acid, the compound is procured as a versatile building block for synthesizing lipoamide and other specialized dithiolane derivatives used in dietary supplements and advanced cosmetic formulations [1].